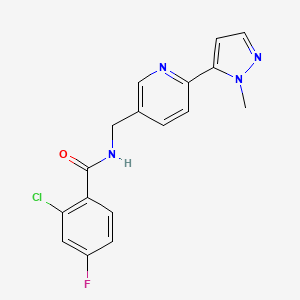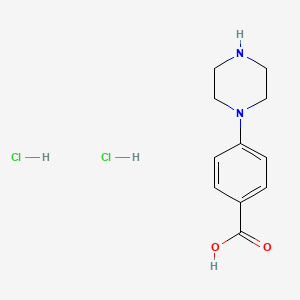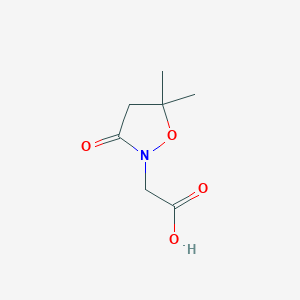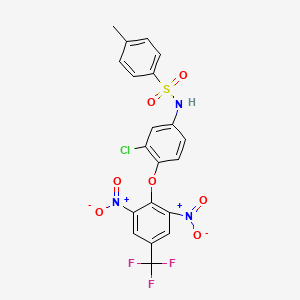
1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone” is a complex organic compound that contains an indole nucleus and a pyrrolidine ring . The indole nucleus is a bioactive aromatic compound that binds with high affinity to multiple receptors, making it useful in developing new derivatives . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves C–H activation and aza-Michael addition, resulting in the formation of one C–C bond and one C–N bond . Other methods involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring and an indole nucleus . The indole nucleus is aromatic due to its 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound may include electrophilic substitution on the indole due to excessive π-electrons delocalization . In the mass spectra of similar compounds, the formation of certain ions due to N–C or C–C bond cleavage is observed .Physical and Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Biological Activity
The enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the importance of compounds with indole and pyrrolidine moieties in medicinal chemistry. These derivatives exhibit significant biological activities, and their synthesis via organocatalytic approaches highlights their potential in creating diverse and biologically active molecules (Xiao-Hua Chen et al., 2009).
Hydrogen-Bonding Patterns
Research on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, which share structural features with 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone, reveals intricate hydrogen-bonding patterns. These studies contribute to a deeper understanding of molecular interactions and are valuable for designing molecules with desired properties (James L. Balderson et al., 2007).
Catalysis and Synthesis of Heterocycles
The platinum-catalyzed synthesis of indolizines, pyrrolones, and indolizinones from pyridine propargylic alcohols and derivatives showcases the role of catalysts in generating structurally related compounds. This method underscores the potential of this compound derivatives in synthesizing complex heterocycles (Cameron R. Smith et al., 2007).
Multicomponent Reactions
The preparation of 3-cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridine derivatives through multicomponent reactions highlights the versatility of compounds with indole and carbonyl functionalities. These reactions offer a pathway to synthesize complex molecules efficiently, which could have various applications, including in the development of new materials or drugs (Lijun Geng et al., 2013).
Antimicrobial Activity
The synthesis of novel 1H-indole derivatives and their evaluation for antimicrobial activity exemplify the potential therapeutic applications of compounds structurally related to this compound. Such studies are fundamental in the search for new antimicrobial agents (2020).
Wirkmechanismus
Biochemical Pathways
1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone affects various biochemical pathways. Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
1-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10(18)11-6-7-17(9-11)15(19)13-8-16-14-5-3-2-4-12(13)14/h2-5,8,11,16H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPFXRXKRQPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)



![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)

![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2599828.png)


![1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599833.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)
